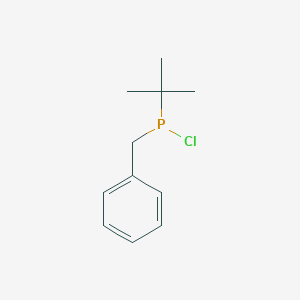

t-Butyl-benzyl-phosphinyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H16ClP |

|---|---|

Molecular Weight |

214.67 g/mol |

IUPAC Name |

benzyl-tert-butyl-chlorophosphane |

InChI |

InChI=1S/C11H16ClP/c1-11(2,3)13(12)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |

InChI Key |

USOJIPQETSRWDN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)P(CC1=CC=CC=C1)Cl |

Origin of Product |

United States |

Contextualization Within the Landscape of Organophosphorus Halides

Organophosphorus halides are a class of organophosphorus compounds characterized by a direct bond between a phosphorus atom and a halogen. wikipedia.orgwikipedia.org These compounds are highly reactive and serve as versatile intermediates in organic synthesis. wikipedia.org The reactivity of the phosphorus-halogen bond allows for a wide range of nucleophilic substitution reactions, making them crucial building blocks for the synthesis of more complex organophosphorus molecules. wikipedia.orgontosight.ai

The properties of organophosphorus halides are significantly influenced by the nature of the organic substituents attached to the phosphorus atom and the type of halogen. The presence of electron-donating or electron-withdrawing groups can modulate the electrophilicity of the phosphorus center, thereby affecting its reactivity. For instance, the bulky t-butyl group in t-butyl-benzyl-phosphinyl chloride exerts a significant steric effect, which can influence the stereochemical outcome of reactions at the phosphorus center.

Organophosphorus halides can be broadly categorized based on the oxidation state of phosphorus and the number of halogen atoms. They are fundamental precursors for a variety of organophosphorus compounds, including phosphines, phosphine (B1218219) oxides, phosphinates, and phosphonates. wikipedia.org The synthesis of these compounds often involves the reaction of an organophosphorus halide with nucleophiles such as alcohols, amines, or organometallic reagents. wikipedia.org

Table 1: Comparison of Selected Organophosphorus Halides

| Compound | Formula | Key Features |

| Phosphorus Trichloride | PCl₃ | A common starting material for many organophosphorus compounds. wikipedia.org |

| Phosphorus Pentachloride | PCl₅ | A chlorinating agent in organic chemistry. wikipedia.org |

| Diphenylphosphinyl Chloride | (C₆H₅)₂P(O)Cl | Used in the synthesis of phosphine oxides and related compounds. |

| This compound | (t-Bu)(Bn)P(O)Cl | Features a stereogenic phosphorus center and bulky substituents. |

Significance of P Chiral Phosphorus Compounds in Asymmetric Synthesis

Direct Synthesis Approaches

Direct synthesis approaches for t-butyl-benzyl-phosphinyl chloride primarily involve the formation of the phosphorus-carbon bonds and subsequent halogenation of precursor compounds. These methods are foundational in organophosphorus chemistry.

Grignard Reagent-Mediated Pathways for P-C Bond Formation

Grignard reagents are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. adichemistry.combyjus.comchemguide.co.uk In the synthesis of this compound, Grignard reagents are instrumental in introducing the t-butyl and benzyl (B1604629) groups to the phosphorus center. The general principle involves the reaction of a phosphorus compound containing P-Cl bonds with a Grignard reagent, where the organic group of the Grignard reagent displaces a chloride ion on the phosphorus atom, forming a P-C bond. nih.gov

The synthesis can be approached in a stepwise manner. For instance, reacting a dichlorophosphine with one equivalent of a Grignard reagent can yield a monochlorophosphine, which can then be reacted with a second, different Grignard reagent. nih.gov The order of addition of the Grignard reagents can be crucial in maximizing the yield of the desired unsymmetrical product. nih.gov The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to maintain the reactivity of the Grignard reagent. adichemistry.comchemguide.co.uk

| Reagents | Conditions | Product | Yield |

| Phenylphosphonic dichloride, Benzylmagnesium chloride | THF, low temperature | Benzyl(phenyl)phosphinic chloride | Moderate |

| Dichlorophenylphosphine, Isopropylmagnesium bromide | THF, -10 °C | Diisopropylphenylphosphine | 52% |

The data in this table is illustrative of typical Grignard reactions for P-C bond formation and may not represent the specific synthesis of this compound.

Halogenation Reactions of Precursor Phosphorus Compounds

A common and effective method for the synthesis of phosphinyl chlorides is the halogenation of a suitable precursor, such as a phosphine oxide, phosphonate (B1237965), or phosphinate. This transformation is crucial for introducing the reactive chloride functional group.

The conversion of phosphine oxides to phosphinyl chlorides is a well-established reaction. Various chlorinating agents can be employed for this purpose, including oxalyl chloride, phosgene (B1210022), diphosgene, and thionyl chloride. google.com The reaction typically proceeds by activation of the phosphine oxide oxygen atom, followed by nucleophilic attack of the chloride ion. The choice of chlorinating agent can influence the reaction conditions and the byproducts formed. For instance, using oxalyl chloride or phosgene often allows for milder reaction conditions compared to thionyl chloride. google.com The reaction is often carried out in a polar organic solvent. google.com

A notable development is the use of phosphine oxide-catalyzed chlorination reactions of alcohols, which proceed under Appel conditions. rsc.orgresearchgate.net While this is for the synthesis of alkyl chlorides, the underlying principle of activating a P=O bond is relevant.

| Precursor | Chlorinating Agent | Conditions | Product |

| Triphenylphosphine oxide | Oxalyl chloride | Polar organic solvent | Triphenylphosphine dichloride |

| Primary/Secondary Alcohols | Triphenylphosphine oxide (catalyst), CCl4 | Appel conditions | Alkyl chloride |

This table provides examples of chlorination reactions involving phosphine oxides.

Similar to phosphine oxides, phosphonates and phosphinates can also serve as precursors to phosphinyl chlorides. The ester groups in these compounds can be cleaved and replaced by chloride atoms using appropriate chlorinating agents. For instance, P-chiral biaryl phosphonates have been synthesized and can potentially be converted to the corresponding phosphinyl chlorides. rsc.org The cleavage of P-O bonds in phosphonates and phosphinates is a key step in these transformations.

Continuous Flow Chemistry Protocols for Efficient Preparation

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as enhanced safety, better process control, and easier scalability. ajinomoto.comyoutube.comnih.govnih.govscinopharm.comrsc.orgrsc.orgtue.nlnih.gov While specific continuous flow protocols for the synthesis of this compound are not widely reported, the principles of flow chemistry can be applied to the established batch reactions.

For instance, the halogenation of phosphine oxides can be adapted to a flow process. The reactants would be pumped through a heated reactor coil or a microreactor, allowing for precise control of reaction temperature and residence time. nih.gov This can lead to higher yields, improved product quality, and shorter reaction times. ajinomoto.com The inherent safety of flow chemistry is particularly advantageous when dealing with hazardous reagents like phosgene or highly exothermic reactions. ajinomoto.comrsc.org

| Reaction Type | Flow System | Advantages |

| Halogenation | Microreactor | Enhanced safety, precise temperature control, short reaction time |

| Grignard Reaction | Packed-bed reactor | Improved mixing, potential for automation |

This table illustrates the potential application of continuous flow chemistry to the synthesis of phosphinyl chlorides.

Stereoselective Synthesis Strategies for P-Chiral Variants

The phosphorus atom in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure P-chiral phosphinyl chlorides is of significant interest due to their application in asymmetric catalysis and as chiral building blocks. rsc.orgnih.govnih.govresearchgate.net

Stereoselective synthesis of P-chiral phosphorus compounds often involves the use of chiral auxiliaries or chiral catalysts. researchgate.net For example, a chiral auxiliary can be attached to the phosphorus precursor, guiding the subsequent transformations in a stereoselective manner. After the desired stereocenter is established, the auxiliary is removed. researchgate.net

Another approach involves the kinetic resolution of a racemic mixture of a precursor, such as a secondary phosphine oxide. For instance, visible-light-induced C-P coupling of a chiral secondary phosphine oxide with a heteroaryl chloride has been shown to proceed with high enantioretention, yielding P-stereogenic phosphine oxides. nih.gov These chiral phosphine oxides can then be chlorinated to the corresponding phosphinyl chlorides.

| Strategy | Key Feature | Outcome |

| Chiral Auxiliary | Diastereoselective reaction | Enantiomerically enriched product after auxiliary removal |

| Kinetic Resolution | Enantioselective reaction of one enantiomer | Separation of enantiomers |

| Asymmetric Catalysis | Chiral catalyst directs stereochemistry | Enantiomerically enriched product |

This table summarizes common strategies for the stereoselective synthesis of P-chiral compounds.

Reactivity Profiles and Mechanistic Investigations of T Butyl Benzyl Phosphinyl Chloride

Nucleophilic Substitution Reaction Mechanisms

Solvolytic Reaction Kinetics and Transition State Analysis

The solvolysis of organophosphorus halides, including t-butyl-benzyl-phosphinyl chloride, is a fundamental reaction that has been the subject of numerous mechanistic studies. While specific kinetic data for this compound is not extensively documented in readily available literature, the reactivity can be inferred by examining the behavior of analogous compounds, such as tert-butyl chloride and various benzyl (B1604629) chlorides.

The solvolysis of tert-butyl chloride is a classic example of a reaction proceeding through an SN1 mechanism. amherst.edulibretexts.orgrsc.orgyoutube.com The rate-determining step involves the ionization of the C-Cl bond to form a stable tertiary carbocation, which is then rapidly attacked by the solvent (a nucleophile). libretexts.orgrsc.orgyoutube.com The reaction kinetics are typically first-order, depending only on the concentration of the substrate. libretexts.org The stability of the tert-butyl carbocation is a key factor driving this mechanism. youtube.com

Similarly, the solvolysis of benzyl chlorides is also often characterized by an SN1 pathway, particularly with electron-donating substituents on the aromatic ring that can stabilize the resulting benzylic carbocation through resonance. nih.govresearchgate.net The rate of solvolysis for substituted benzyl chlorides can be correlated with Hammett substituent constants (σ+), indicating the development of a positive charge at the benzylic carbon in the transition state. researchgate.net

For this compound, the phosphorus center is the site of nucleophilic attack. The presence of both a bulky t-butyl group and a benzyl group influences the reaction mechanism. The solvolysis is expected to proceed through a transition state with significant charge separation, akin to an SN1-like mechanism. The transition state is likely stabilized by both the electron-donating character of the benzyl group and the ability of the solvent to solvate the developing positive charge on phosphorus and the departing chloride ion. rsc.org Studies on the solvolysis of tert-butyl halides have shown that the transition states are highly dipolar and are stabilized by both nucleophilic and electrophilic properties of the solvent. rsc.org It has been argued that the solvolysis of tert-butyl chloride does not involve nucleophilic solvent participation in the transition state, but rather is influenced by the solvent's ability to donate hydrogen bonds to the departing chloride ion. nih.gov

The table below presents a conceptual comparison of factors influencing the solvolysis rates of relevant chlorides, which helps in postulating the behavior of this compound.

| Compound | Primary Reactive Center | Key Stabilizing Factor for Intermediate/Transition State | Expected Dominant Mechanism |

| tert-Butyl Chloride | Carbon | Hyperconjugation (tertiary carbocation) | SN1 amherst.edulibretexts.orgrsc.orgyoutube.com |

| Benzyl Chloride | Carbon | Resonance (benzylic carbocation) | SN1 (especially with activating groups) nih.govresearchgate.net |

| This compound | Phosphorus | Resonance (benzyl group), Inductive effect (t-butyl group), Solvent effects | SN1-like |

Aminolysis and Other Heteroatom Nucleophile Reactions

The reaction of this compound with amines (aminolysis) and other heteroatom nucleophiles represents a crucial class of transformations for the synthesis of various organophosphorus compounds. The mechanism of these reactions is generally considered to be a nucleophilic substitution at the phosphorus center.

Reactions with other heteroatom nucleophiles, such as alcohols (alcoholysis) and thiols (thiolysis), follow a similar mechanistic pattern. Thiolate anions, being excellent nucleophiles, are expected to react readily with this compound in SN2-type reactions. libretexts.org The high nucleophilicity of sulfur compounds is well-established. libretexts.orgmsu.edu The reaction of phosphinic acid thioesters with various nucleophiles, including alcohols, thiols, and amines, has been demonstrated, highlighting the reactivity of the phosphorus center towards such species. researchgate.net

The table below summarizes the expected products from the reaction of this compound with various heteroatom nucleophiles.

| Nucleophile | Type of Reaction | Product |

| Ammonia (NH₃) | Ammonolysis | t-Butyl-benzyl-phosphinamide |

| Primary/Secondary Amine (RNH₂/R₂NH) | Aminolysis | N-substituted t-Butyl-benzyl-phosphinamide |

| Alcohol (ROH) | Alcoholysis | t-Butyl-benzyl-phosphinate ester |

| Thiol (RSH) | Thiolysis | t-Butyl-benzyl-phosphinothioate ester |

| Water (H₂O) | Hydrolysis | t-Butyl-benzyl-phosphinic acid |

Steric Effects of the t-Butyl Group on Phosphorus Reactivity

The t-butyl group, being one of the most sterically demanding substituents in organic chemistry, exerts a profound influence on the reactivity of the phosphorus atom in this compound. This steric hindrance can affect reaction rates, mechanisms, and even the feasibility of certain transformations.

The bulky nature of the t-butyl group can hinder the approach of nucleophiles to the phosphorus center. nih.gov This steric shielding can slow down the rate of nucleophilic substitution reactions. nih.gov However, in cases where the reaction proceeds through a dissociative (SN1-like) mechanism, steric strain in the ground state molecule can be released in the transition state, leading to a phenomenon known as "steric acceleration." researchgate.net For instance, the solvolysis of 2,4,6-tri-t-butylbenzyl chloride shows an unexpectedly high reactivity, which is attributed to steric acceleration. researchgate.net

In the context of this compound, the t-butyl group likely plays a dual role. It can sterically impede the direct backside attack required for a classic SN2 reaction, potentially favoring a more SN1-like pathway with a looser transition state. The increased steric bulk around the phosphorus atom due to the t-butyl group can also influence the stability and reactivity of intermediates, such as phosphoranyl radicals. nih.gov

Radical-Mediated Transformations

Generation and Reactivity of Phosphorus-Centered Radicals

Phosphorus-centered radicals are versatile intermediates in organic synthesis. researchgate.net While direct generation from this compound is not a common method, analogous phosphorus compounds can serve as precursors to such radicals. The homolytic cleavage of a P-X bond (where X is a halogen) can, in principle, generate a phosphinyl radical, although this typically requires energy input in the form of heat or light. One-electron oxidation of related phosphines can also lead to the formation of phosphorus-centered radical cations. nih.gov

Once generated, the t-butyl-benzyl-phosphinyl radical would be a transient species. The reactivity of phosphorus-centered radicals is characterized by their ability to participate in various bond-forming reactions. researchgate.net The presence of the bulky t-butyl group would influence the stability and subsequent reactions of the radical intermediate. nih.gov

Intermolecular and Intramolecular Radical Additions

Phosphorus-centered radicals can undergo both intermolecular and intramolecular addition reactions to unsaturated systems like alkenes and alkynes.

Intermolecular Radical Additions: The addition of a phosphorus-centered radical to an alkene is a key step in the hydrophosphinylation of olefins. The t-butyl-benzyl-phosphinyl radical, if generated, could add to an alkene to form a new carbon-centered radical, which can then be trapped by a hydrogen atom donor to complete the addition process. The regioselectivity of this addition would be influenced by the stability of the resulting carbon radical and steric factors. The addition of a benzyl radical, a component of the target molecule's structure, to electron-deficient olefins is a known reaction. rsc.org The reactivity of the tert-butyl radical in addition reactions to alkenes has been studied theoretically and is influenced by both enthalpy and polar factors. uq.edu.au

Intramolecular Radical Additions: If the benzyl group of the t-butyl-benzyl-phosphinyl radical contains an appropriately positioned unsaturated moiety, an intramolecular radical cyclization can occur. acs.orgresearchgate.net This process can lead to the formation of cyclic organophosphorus compounds. The feasibility and regioselectivity of such cyclizations depend on the length of the tether connecting the radical center and the unsaturated group, as well as the stability of the resulting cyclic radical. Theoretical studies on the intramolecular cyclization of a related phosphanylidenecarbene have shown that such processes are energetically accessible. beilstein-journals.org Radical cyclizations are powerful tools for the construction of complex molecular architectures. acs.orgresearchgate.net

Article on this compound Not Generated

Despite a comprehensive search for scientific literature and data, no specific information was found for the chemical compound "this compound." Searches for its synthesis, reactivity, electrophilic activation, and mechanistic investigations did not yield any relevant scholarly articles, experimental data, or detailed research findings.

General information on related classes of compounds, such as phosphinyl chlorides, benzyl chlorides, and molecules containing tert-butyl groups, is available. This body of literature discusses general principles of reactivity, including nucleophilic substitution mechanisms at the phosphorus center (both SN1 and SN2-type reactions), the role of Lewis acids in catalysis, and various synthetic transformations. However, this information is not specific to "this compound" and therefore cannot be used to construct a scientifically accurate and detailed article as requested.

The user's specific requirement for an article focusing solely on "this compound," including a detailed section on "Electrophilic Activation and Subsequent Diversifications" with data tables, cannot be fulfilled due to the absence of targeted research on this compound in the available scientific databases and public domain. Without primary literature sources, the generation of an authoritative and evidence-based article is not possible.

Therefore, the requested article has not been generated.

Strategic Applications of T Butyl Benzyl Phosphinyl Chloride in Advanced Organic Synthesis

Utility as a Versatile Synthetic Intermediate

t-Butyl-benzyl-phosphinyl chloride serves as a key precursor in the synthesis of a diverse range of organophosphorus compounds. Its reactivity allows for the facile introduction of the phosphinyl group into various molecular frameworks, enabling the construction of intricate and functionally rich scaffolds.

Construction of Complex Organophosphorus Scaffolds

The creation of complex organophosphorus scaffolds is essential for the development of new materials, catalysts, and biologically active molecules. This compound provides a reliable entry point for the synthesis of such structures. For instance, it can be used to prepare P-chiral secondary phosphine (B1218219) oxides (SPOs) and tertiary phosphine oxides (TPOs), which are valuable intermediates in their own right. mcgill.ca The synthesis often involves the nucleophilic displacement of the chloride with a suitable organometallic reagent, such as a Grignard reagent, followed by further transformations. This approach allows for the systematic and controlled assembly of sterically demanding and electronically tuned organophosphorus compounds.

A notable application is in the preparation of sterically congested t-butyl-substituted P-chiral phosphines, which are of significant interest in catalysis due to their ability to induce high enantioselectivity in various reactions. mcgill.ca The synthesis of these complex molecules often begins with a P-chiral H-phosphinate building block, which can be derived from t-butylphosphinyl chloride's structural analogs. mcgill.ca

Precursor for Chiral Phosphorus Ligands in Catalysis

Chiral phosphorus ligands are indispensable in transition-metal-catalyzed asymmetric synthesis. nih.govtcichemicals.com this compound is a key starting material for the synthesis of a variety of P-chiral phosphine ligands. These ligands, which possess a chiral center at the phosphorus atom, can impart high levels of enantioselectivity in a wide range of catalytic reactions. nih.govtcichemicals.com

The synthesis of these ligands often involves the reaction of this compound with a chiral auxiliary to create a diastereomeric mixture, which can then be separated. Subsequent stereospecific reactions allow for the generation of enantiopure P-chiral phosphine oxides, which can be reduced to the corresponding phosphines. Ligands such as QuinoxP* and t-Bu-BisP* have demonstrated exceptional performance in asymmetric hydrogenations and other transformations. nih.gov The t-butyl group on the phosphorus atom is often crucial for achieving high enantioselectivities. nih.gov

| Ligand Name | Abbreviation | Application Highlights |

| 2,3-Bis(tert-butylmethylphosphino)quinoxaline | QuinoxP | Exhibits very high enantioselectivities in several catalytic asymmetric reactions. nih.gov |

| 1,2-Bis(tert-butylmethylphosphino)ethane | t-Bu-BisP | Applicable to Ir-catalyzed hydrogenation of imines and Rh-catalyzed hydrosilylation of ketones. nih.gov |

Formation of Phosphorus-Containing Heterocycles (e.g., Phosphinoylindoles, Phosphonopyrazoles)

Phosphorus-containing heterocycles are an important class of compounds with diverse biological and chemical properties. This compound can be utilized in the synthesis of these valuable structures. For example, it can serve as a precursor to secondary phosphine oxides, which can then undergo radical cyclization reactions to form phosphorylated thiochromones. acs.org

While direct examples of using this compound for the synthesis of phosphinoylindoles and phosphonopyrazoles are not prevalent in the provided search results, the general reactivity of phosphinyl chlorides and their derivatives suggests their potential in such transformations. The synthesis of tryptophol-derived thiophosphorus acids, for instance, involves the cyclization of a phosphonate (B1237965) ester, highlighting a pathway that could be adapted for the synthesis of other phosphorus-containing heterocycles. beilstein-journals.org

Enantioselective Transformations through P-Chirality

The chirality at the phosphorus atom in derivatives of this compound plays a pivotal role in asymmetric synthesis. chemrxiv.org The ability to control the stereochemistry at the phosphorus center allows for the development of powerful catalysts and chiral building blocks for the synthesis of enantiomerically pure compounds. chemrxiv.org

The stereoselective synthesis of molecules with stereogenic phosphorus(V) centers is a significant challenge in organic chemistry. chemrxiv.org Catalytic, enantioselective methods for creating these P-stereogenic centers offer a more efficient alternative to traditional methods that rely on chiral auxiliaries. chemrxiv.org Hydrogen-bond-donor catalysis has emerged as a powerful strategy for the enantioselective synthesis of chlorophosphonamidates, which are versatile chiral P(V) building blocks. chemrxiv.org These intermediates can undergo sequential and stereospecific displacement of their leaving groups to afford a wide variety of enantioenriched P-stereogenic compounds. chemrxiv.org

Furthermore, the development of P-chiral phosphorus ligands derived from precursors like this compound has led to significant advancements in asymmetric catalysis. These ligands have been successfully employed in a variety of transition-metal-catalyzed reactions, including asymmetric hydrogenations and cross-coupling reactions, to produce chiral molecules with high enantiomeric excess. nih.govtcichemicals.com The steric bulk of the t-butyl group is often a key factor in achieving high levels of stereocontrol. nih.gov

| Transformation | Catalyst/Ligand Type | Key Feature |

| Asymmetric Hydrogenation | P-chiral bisphosphacycle ligands | High enantioselectivity and catalytic activity. nih.gov |

| Asymmetric Aryl-Aryl Cross-Coupling | P-chiral monophosphorus ligands | Efficient for constructing sterically hindered biaryls. tcichemicals.com |

| Enantioselective Nucleophilic Substitution | Superbasic bifunctional iminophosphorane catalyst | Access to a wide range of biologically relevant phosphorus(V) compounds. researchgate.net |

Advanced Spectroscopic and Structural Elucidation of T Butyl Benzyl Phosphinyl Chloride and Its Derivatives

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ³¹P NMR) for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity, chemical environment, and stereochemistry of atoms within a molecule. For t-butyl-benzyl-phosphinyl chloride, ¹H, ¹³C, and ³¹P NMR are particularly informative.

¹H NMR: The proton NMR spectrum is used to identify the number and type of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the t-butyl and benzyl (B1604629) moieties. The nine equivalent protons of the t-butyl group would appear as a doublet due to coupling with the phosphorus-31 nucleus. The benzyl group protons would exhibit more complex signals: the methylene (B1212753) (CH₂) protons would appear as a doublet due to ³J(P,H) coupling, and the aromatic protons would show a multiplet pattern in the downfield region. Data from related structures like benzyl triphenylphosphonium chloride and other benzyl phosphine (B1218219) derivatives support these expected patterns. chemicalbook.comchemicalbook.comchemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton. Each unique carbon atom gives a distinct signal. The spectrum for this compound would show characteristic signals for the t-butyl group's quaternary and methyl carbons, as well as for the benzyl group's methylene and aromatic carbons. All carbon signals are expected to be split into doublets due to coupling with the phosphorus atom. The magnitude of the carbon-phosphorus coupling constants (¹J(P,C), ²J(P,C), etc.) provides valuable structural information about the proximity of the carbon to the phosphorus center. chemicalbook.comnih.govchemicalbook.com

³¹P NMR: Phosphorus-31 NMR is highly specific for phosphorus-containing compounds and is extremely sensitive to the electronic environment and geometry at the phosphorus atom. Since this compound contains a pentavalent phosphorus atom (phosphine oxide derivative), a single signal is expected in the ³¹P NMR spectrum. The chemical shift of this signal provides direct evidence of the oxidation state and coordination of the phosphorus atom. For comparison, the ³¹P chemical shift for di-tert-butylchlorophosphine, a trivalent phosphorus compound, is well-documented. nih.govspectrabase.com The shift for the target phosphinyl chloride would be in a different region, characteristic of P(V) species.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant |

|---|---|---|---|---|

| ¹H | t-Butyl (CH₃) | ~1.2 - 1.5 | Doublet | ³J(P,H) |

| Benzyl (CH₂) | ~3.5 - 4.0 | Doublet | ²J(P,H) | |

| Benzyl (Aromatic CH) | ~7.2 - 7.5 | Multiplet | ||

| ¹³C | t-Butyl (C-(CH₃)₃) | ~35 - 40 | Doublet | ¹J(P,C) |

| t-Butyl (-CH₃) | ~25 - 30 | Doublet | ²J(P,C) | |

| Benzyl (CH₂) | ~40 - 45 | Doublet | ¹J(P,C) | |

| Benzyl (Aromatic C-H) | ~128 - 135 | Doublet | J(P,C) | |

| Benzyl (Aromatic C-CH₂) | ~130 - 135 | Doublet | J(P,C) |

| ³¹P | P=O | ~+80 to +110 | Singlet | |

Note: Predicted values are based on analysis of related compounds and general principles of NMR spectroscopy. Actual values may vary based on solvent and experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups present in a compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations (stretching, bending). The IR spectrum of this compound is expected to be dominated by several key absorption bands. A very strong band corresponding to the P=O (phosphoryl) stretching vibration is one of the most characteristic features of phosphine oxides and their derivatives. Additionally, characteristic bands for C-H stretching and bending from the t-butyl and benzyl groups will be present. The C-Cl stretch would likely appear in the fingerprint region. The analysis of related compounds such as t-butyl chloride and benzyl chloride helps in assigning these vibrations. nist.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. Therefore, some vibrations may be strong in Raman and weak in IR, and vice versa. For this compound, the symmetric vibrations of the aromatic ring and the P-C bonds are expected to be prominent in the Raman spectrum. Time-resolved resonance Raman studies on the benzyl radical have provided detailed assignments for benzyl group vibrations. dtu.dk

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Group | Expected Intensity (IR) |

|---|---|---|---|

| ~3100 - 3000 | C-H Stretch (sp²) | Aromatic | Medium |

| ~2980 - 2870 | C-H Stretch (sp³) | t-Butyl, Benzyl CH₂ | Strong |

| ~1600, ~1495 | C=C Stretch | Aromatic Ring | Medium-Weak |

| ~1470, ~1370 | C-H Bend | t-Butyl (umbrella mode) | Strong |

| ~1250 - 1150 | P=O Stretch | Phosphoryl | Very Strong |

| ~1100 - 1000 | P-C Stretch | P-C(t-Bu), P-C(Benzyl) | Medium |

| ~800 - 600 | C-Cl Stretch | Chloro | Medium-Strong |

X-ray Crystallography for Determination of Absolute Configuration and Conformation

X-ray crystallography is the most powerful method for determining the three-dimensional structure of a crystalline solid at atomic resolution. It provides precise measurements of bond lengths, bond angles, and torsional angles, which define the molecule's absolute configuration and preferred conformation in the solid state.

While the crystal structure of this compound itself is not publicly available, extensive crystallographic data exists for compounds containing the key structural motifs. For instance, the crystal structure of a calix researchgate.netarene derivative containing a di-tert-butylphosphinoyl group provides accurate data for the P=O bond and the geometry around a pentavalent phosphorus atom. researchgate.net Similarly, structures of benzylphosphonium salts, such as (4-methylbenzyl)(triphenyl)phosphonium chloride, offer precise measurements for the benzyl group attached to a phosphorus center. researchgate.net

Based on these related structures, the phosphorus atom in this compound is expected to have a distorted tetrahedral geometry. The molecule is chiral at the phosphorus center, and crystallography on a resolved sample could determine its absolute configuration (R or S).

Table 3: Expected Crystallographic Parameters for this compound Based on Analogous Structures

| Parameter | Group / Atoms | Expected Value | Reference Compound Type |

|---|---|---|---|

| Bond Length | P=O | ~1.48 - 1.52 Å | Phosphine Oxides researchgate.net |

| Bond Length | P-C (t-Butyl) | ~1.85 - 1.90 Å | Phosphine Oxides researchgate.net |

| Bond Length | P-C (Benzyl) | ~1.79 - 1.82 Å | Benzylphosphonium Salts researchgate.net |

| Bond Length | P-Cl | ~2.00 - 2.05 Å | Phosphinyl Chlorides |

| Bond Angle | O=P-C | ~110 - 115° | Phosphine Oxides researchgate.net |

| Bond Angle | C-P-C | ~105 - 110° | Phosphine Oxides researchgate.netresearchgate.net |

| Bond Angle | C-P-Cl | ~100 - 105° | Phosphinyl Chlorides |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio with extremely high accuracy. This allows for the unambiguous confirmation of a compound's molecular formula.

For this compound (C₁₁H₁₆ClOP), the theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁶O, ³¹P). HRMS analysis would yield an experimental mass that matches this theoretical value to within a few parts per million (ppm), confirming the molecular formula.

Furthermore, the mass spectrum provides structural information through analysis of fragmentation patterns. In electron ionization (EI) mode, the molecular ion [M]⁺• would be observed, followed by characteristic fragment ions resulting from the cleavage of the weakest bonds. Expected fragmentation pathways include the loss of a t-butyl radical (•C(CH₃)₃), a benzyl radical (•CH₂C₆H₅), or a chlorine radical (•Cl).

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

| Species | Formula | Calculated Exact Mass (Da) | Description |

|---|---|---|---|

| [M]⁺• | [C₁₁H₁₆³⁵ClOP]⁺• | 230.0598 | Molecular Ion |

| [M+2]⁺• | [C₁₁H₁₆³⁷ClOP]⁺• | 232.0569 | Isotope peak due to ³⁷Cl |

| [M - C₄H₉]⁺ | [C₇H₇ClOP]⁺ | 173.9867 | Loss of t-butyl radical |

| [M - C₇H₇]⁺ | [C₄H₉ClOP]⁺ | 139.0023 | Loss of benzyl radical |

Computational and Theoretical Frameworks for Understanding T Butyl Benzyl Phosphinyl Chloride Chemistry

Quantum Mechanical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational to modern chemical research. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which a wide range of properties can be derived. DFT has become particularly popular due to its favorable balance of computational cost and accuracy. nih.gov Ab initio methods, while often more computationally intensive, can provide highly accurate benchmarks. beilstein-journals.org For t-Butyl-benzyl-phosphinyl chloride, these calculations offer profound insights into its fundamental chemical nature.

A primary application of QM calculations is the mapping of reaction energy surfaces to elucidate reaction mechanisms. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. For this compound, a key reaction would be nucleophilic substitution at the phosphorus atom, leading to the displacement of the chloride ion.

Theoretical calculations can model the approach of a nucleophile to the phosphorus center. By calculating the potential energy at each step, a complete reaction coordinate can be constructed. The highest point on this path corresponds to the transition state, the fleeting geometry that determines the reaction's activation energy and, therefore, its rate. For example, studies on related organophosphorus compounds have successfully used ab initio and DFT methods to calculate activation energies for intramolecular reactions, distinguishing between different possible pathways. beilstein-journals.org The steric hindrance imposed by the bulky tert-butyl group and the benzyl (B1604629) group in this compound would significantly influence the geometry and energy of any transition state, a factor that can be precisely quantified through QM modeling. fiveable.me

Table 1: Hypothetical DFT-Calculated Parameters for a Nucleophilic Substitution Transition State

| Parameter | Description | Hypothetical Value |

| Activation Energy (ΔE‡) | The energy barrier for the reaction. | 15-25 kcal/mol |

| P-Cl Bond Length | The bond distance in the transition state. | ~2.5 Å (elongated) |

| P-Nu Bond Length | The forming bond to the nucleophile (Nu). | ~2.2 Å |

| Imaginary Frequency | A vibrational mode corresponding to the reaction coordinate. | -250 cm⁻¹ |

QM calculations provide a detailed picture of how electrons are distributed within the this compound molecule. This electronic structure dictates the molecule's bonding, polarity, and inherent reactivity.

Bonding Analysis: The nature of the phosphorus-chlorine (P-Cl) bond is of particular interest. In analogous molecules like trimethylsilyl (B98337) chloride, the Si-Cl bond has been characterized as a "charge-shift bond," a category distinct from purely covalent or ionic bonds, which derives significant stability from covalent-ionic resonance energy. researchgate.net A similar analysis on this compound would likely reveal a highly polarized P-Cl bond with significant charge-shift character, explaining its reactivity toward heterolytic cleavage. researchgate.net

Reactivity Descriptors: Frontier Molecular Orbital (FMO) theory is a powerful predictive tool derived from QM calculations. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. For this compound, the LUMO is expected to be localized on the P-Cl antibonding orbital, indicating that this is the site for nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability; a smaller gap suggests higher reactivity. nih.gov

Electrostatic Potential: A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. For this molecule, the MEP would show a region of positive potential around the phosphorus atom, confirming it as the primary electrophilic site, and negative potential around the chlorine and oxygen atoms. nih.gov

Table 2: Predicted Electronic Properties from DFT Calculations

| Property | Description | Predicted Characteristic for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Influenced by the benzyl group's π-system. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Centered on the σ*(P-Cl) orbital. |

| HOMO-LUMO Gap | Energy difference indicating chemical reactivity. | Moderate gap, suggesting susceptibility to nucleophilic attack. |

| Mulliken Charge on P | Partial charge on the phosphorus atom. | Significantly positive. |

| Dipole Moment | Overall polarity of the molecule. | High, dominated by the P=O and P-Cl bonds. |

The three-dimensional shape and flexibility of this compound are critical to its interactions and reactivity. The presence of the sterically demanding tert-butyl group is a dominant factor in its conformational preferences. windows.net This group's large size creates strong van der Waals repulsions that restrict rotation around adjacent bonds, forcing the molecule to adopt specific low-energy conformations. windows.net

Computational methods can systematically explore the conformational space by rotating the key dihedral angles, such as those associated with the P-C(t-butyl) and P-C(benzyl) bonds. For each conformation, the energy can be calculated, allowing for the identification of global and local energy minima. nih.gov These calculations would reveal that conformations minimizing steric clash between the bulky t-butyl group and the benzyl group are heavily favored. For instance, a staggered arrangement where the large groups are anti-periplanar would be significantly lower in energy than an eclipsed one. pharmacy180.com Such insights are crucial for understanding how the molecule presents itself to other reactants or in a biological system.

Molecular Dynamics Simulations for Dynamic Behavior

While QM methods provide static, time-independent properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations model a system of atoms and molecules by applying classical mechanics, allowing researchers to observe molecular motion, conformational changes, and interactions with the environment, such as a solvent.

For this compound, an MD simulation would typically place the molecule in a box of solvent molecules (e.g., water or an organic solvent) and calculate the forces between all atoms using a pre-defined force field. nih.gov The simulation then solves Newton's equations of motion to track the trajectory of every atom over a period of nanoseconds or microseconds.

These simulations can reveal:

Solvation Structure: How solvent molecules arrange around the solute, particularly around the polar phosphinyl chloride head and the nonpolar t-butyl and benzyl tails.

Conformational Dynamics: The frequency and nature of rotations around single bonds, showing how the molecule flexes and changes shape in solution. Studies on tert-butyl chloride in confinement have shown how molecular motion changes with the environment. icm.edu.plresearchgate.net

Transport Properties: By analyzing the molecule's trajectory, properties like the self-diffusion coefficient can be calculated, providing insight into how the molecule moves through a medium. nih.gov

MD simulations bridge the gap between the static picture from QM calculations and the macroscopic behavior of the compound in a real-world chemical system.

Table 3: Typical Parameters and Outputs of an MD Simulation for this compound

| Parameter/Output | Description | Example Application |

| Force Field | A set of parameters describing inter- and intramolecular forces (e.g., AMBER, OPLS). nih.gov | Defines the potential energy function for the simulation. |

| Simulation Time | The duration of the simulation. | Typically nanoseconds to microseconds. |

| Radial Distribution Function | Probability of finding a solvent atom at a certain distance from a solute atom. | Characterizes the solvation shell around the phosphorus atom. |

| Root Mean Square Deviation (RMSD) | A measure of how much the molecule's structure deviates from a reference structure over time. | Indicates conformational stability. |

Q & A

Q. What are the optimal synthetic routes for t-butyl-benzyl-phosphinyl chloride, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via phosphorylation of t-butyl benzyl alcohol using phosphorus trichloride (PCl₃) or oxychlorides under anhydrous conditions. Key parameters include:

- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and inertness.

- Temperature control : Reactions often proceed at 0–5°C to minimize side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from cold ether. Example data for optimization:

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (NMR) |

|---|---|---|---|---|

| None | DCM | 0 | 65 | 95% |

| DMAP | THF | 25 | 82 | 98% |

Reproducibility requires strict exclusion of moisture and detailed reporting of stoichiometry .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address common pitfalls?

Methodological Answer:

- ³¹P NMR : Primary tool for confirming phosphorylation (δ ~20–30 ppm).

- ¹H/¹³C NMR : Verify t-butyl (δ ~1.3 ppm, 9H) and benzyl substituents (δ ~4.5 ppm, 2H; aromatic signals at 7.2–7.4 ppm).

- IR Spectroscopy : P=O stretch (~1250 cm⁻¹) and P-Cl (~580 cm⁻¹). Pitfalls:

- Signal splitting in ¹H NMR due to residual moisture (avoid by using deuterated solvents stored over molecular sieves).

- Baseline noise in ³¹P NMR (use high-field instruments and sufficient scans) .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in the reactivity profile of this compound across studies?

Methodological Answer: Discrepancies in nucleophilic substitution rates (e.g., with amines vs. alcohols) may arise from solvent effects or transition-state stabilization.

- DFT Studies : Model the transition state using B3LYP/6-31G(d) to compare activation energies in polar (acetonitrile) vs. nonpolar (toluene) solvents.

- Solvent Parameters : Incorporate PCM (Polarizable Continuum Model) to simulate dielectric effects. Example findings:

| Solvent | ΔG‡ (kcal/mol) | Predicted Rate (k) |

|---|---|---|

| Toluene | 18.2 | 1.0 × 10⁻³ |

| Acetonitrile | 15.7 | 3.2 × 10⁻² |

Cross-validate with kinetic experiments (e.g., stopped-flow UV-Vis) to reconcile computational and empirical data .

Q. What experimental designs mitigate conflicting stability data for this compound under varying storage conditions?

Methodological Answer: Stability contradictions (e.g., hydrolysis rates in humid vs. dry environments) require controlled factorial experiments:

- Variables : Temperature (4°C vs. 25°C), humidity (0% vs. 50% RH), and light exposure.

- Analytical Methods : Track degradation via ³¹P NMR (loss of P-Cl signal) or HPLC (retention time shifts). Example protocol:

- Prepare aliquots in sealed vials with desiccants (e.g., molecular sieves).

- Store under defined conditions for 7 days.

- Quantify intact compound using internal standards (e.g., triphenylphosphine oxide).

Data from such studies often reveal non-linear degradation kinetics, requiring Arrhenius modeling for shelf-life prediction .

Q. How should researchers address inconsistencies in reported crystal structures or stereochemical assignments for derivatives of this compound?

Methodological Answer: Discrepancies may stem from poor crystal quality or incorrect space group assignments.

- X-ray Crystallography : Optimize crystal growth via slow vapor diffusion (e.g., hexane into DCM solution).

- Electron Density Maps : Use SHELXL for refinement; validate with residual factors (R < 5%).

- Comparative Analysis : Cross-check with computational crystallography (e.g., Mercury CSD) to identify outliers in bond angles or torsion .

Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-response data in catalytic applications of this compound?

Methodological Answer: Use non-linear regression (e.g., Hill equation) to model catalytic efficiency (kcat/KM).

- Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates.

- Error Propagation : Report confidence intervals for IC₅₀ values using bootstrap resampling. Example workflow:

- Triplicate runs for each substrate.

- Normalize activity to a positive control (e.g., DCPIP reduction).

- Fit data to a sigmoidal curve (R² > 0.98) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.